Helicide

描述

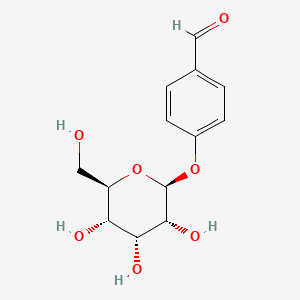

Structure

3D Structure

属性

IUPAC Name |

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-SYLRKERUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Helicide: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicide, a naturally occurring phenolic glycoside, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. First identified from the plant Helicia nilagirica[1], this molecule, chemically known as 4-formylphenyl-β-D-allopyranoside, has demonstrated a range of promising biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, with a focus on the experimental methodologies and quantitative data relevant to its potential therapeutic applications.

Discovery and Natural Occurrence

This compound was first reported in 1981 by Chen et al. as a natural compound isolated from the plant Helicia nilagirica[1]. This plant, belonging to the Proteaceae family, has been a source of various bioactive molecules[2]. This compound has also been identified in other related species, such as Heliciopsis terminalis[3]. The discovery of this compound was a result of systematic phytochemical investigations aimed at identifying the active constituents of plants used in traditional medicine.

Isolation and Purification of this compound

The isolation of this compound from its natural source, primarily the leaves and bark of Helicia nilagirica, involves a multi-step process of extraction and chromatographic purification. While a definitive, universally adopted protocol is not available, the following methodology represents a general workflow based on established techniques for the isolation of plant-derived glycosides.

Experimental Protocol: General Isolation of this compound

-

Plant Material Preparation:

-

Collect fresh leaves or bark of Helicia nilagirica.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction[4].

-

-

Extraction:

-

Perform sequential solvent extraction with solvents of increasing polarity, starting with a nonpolar solvent like petroleum ether or chloroform (B151607) to remove lipids and other nonpolar constituents.

-

Follow with extraction using a polar solvent such as ethanol (B145695) or methanol (B129727) to extract the glycosidic compounds. Maceration or Soxhlet extraction are common methods[4].

-

The ethanolic or methanolic extract is expected to contain this compound.

-

-

Fractionation:

-

Concentrate the polar extract under reduced pressure using a rotary evaporator.

-

Subject the concentrated extract to liquid-liquid partitioning. Typically, the extract is dissolved in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions.

-

-

Chromatographic Purification:

-

Subject the enriched fraction to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol, with increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Combine the this compound-containing fractions and further purify using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound as 4-formylphenyl-β-D-allopyranoside using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Visualizing the Isolation Workflow

General workflow for the isolation of this compound.

Chemical Synthesis

The total synthesis of this compound and its derivatives is an area of active research, providing an alternative to extraction from natural sources and allowing for the generation of analogs for structure-activity relationship studies. A key step in the synthesis of this compound is the glycosylation of 4-hydroxybenzaldehyde (B117250) with a protected allopyranose donor. The synthesis of an acetylated derivative of this compound has been reported with a high yield.

Experimental Protocol: Synthesis of 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-allopyranoside

This protocol describes the synthesis of a protected form of this compound, which can be subsequently deprotected to yield this compound.

-

Reaction Setup:

-

Dissolve this compound (1.0 g, 3.5 mmol) in a mixture of dimethylformamide (DMF, 2 ml) and triethylamine (B128534) (TEA, 3 ml).

-

Cool the solution in an ice bath.

-

-

Acetylation:

-

Add acetic anhydride (B1165640) (2.5 g, 25 mmol) dropwise to the cooled solution with vigorous stirring.

-

Continue stirring at room temperature for 5 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture into 20 ml of ice water to precipitate the product.

-

Filter the precipitate and wash it with water.

-

Recrystallize the crude product from ethanol to obtain colorless crystals of 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-allopyranoside (Yield: 98%)[1].

-

Biological Activities and Mechanisms of Action

This compound exhibits a spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, and has been shown to modulate key signaling pathways involved in cell survival and apoptosis.

Anti-inflammatory Activity

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Hesperetin Derivative (d5) | NO Production | RAW264.7 | 2.34 ± 0.7 µM | [4] |

| Hesperetin Derivative (f15) | NO Production | RAW264.7 | 1.55 ± 0.33 µM | [4] |

| Hesperetin Derivative (f15) | IL-1β Production | RAW264.7 | 3.83 ± 0.19 µM | [4] |

| Hesperetin Derivative (f15) | TNF-α Production | RAW264.7 | 7.03 ± 0.24 µM | [4] |

Antioxidant Activity

The antioxidant properties of this compound and related compounds have been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound/Extract | Assay | IC50 Value | Reference |

| Heliciopsis terminalis Cmpd 6 | TBARS | 61.16 ± 1.17 µg/mL | [3] |

| Helicteres isora Methanol Extract | DPPH Scavenging | Not specified | [5] |

| Ceiba pentandra Methanol Extract | DPPH Scavenging | Not specified | [5] |

Neuroprotective Effects

This compound is reported to have neuroprotective effects, although quantitative EC50 values from the provided search results are for other neuroprotective agents. These studies often utilize cell-based assays to measure the ability of a compound to protect neurons from damage induced by toxins or oxidative stress.

| Compound | Assay | Cell Line | EC50 Value | Reference |

| CholesteroNitrone ChN2 | Neuroprotection | SH-SY5Y | Not specified | [3] |

| QuinolylNitrone QN23 | Neuroprotection | SH-SY5Y | Not specified | [3] |

Modulation of Apoptosis and Cell Signaling

This compound has been shown to influence cell fate by modulating key signaling pathways, including the PI3K/Akt and the intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound's effect on this pathway is of significant interest.

This compound's modulation of the PI3K/Akt signaling pathway.

Intrinsic Apoptosis Pathway: this compound can induce apoptosis in certain cell types, a process mediated by the mitochondria-dependent intrinsic pathway. This involves the release of cytochrome c and the subsequent activation of a caspase cascade.

This compound's involvement in the intrinsic apoptosis pathway.

Experimental Protocols for Biological Characterization

The following are representative protocols for assessing the biological activity of this compound.

Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of Akt, a key indicator of the PI3K/Akt pathway activity.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., neuronal cells for neuroprotection studies) in appropriate media.

-

Treat the cells with varying concentrations of this compound for specific time points. Include a vehicle control.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Akt signal to the total Akt signal to determine the relative change in Akt phosphorylation.

-

qRT-PCR Analysis of Bcl-2 and Bax Expression

This protocol outlines the steps to quantify the mRNA expression levels of the anti-apoptotic gene Bcl-2 and the pro-apoptotic gene Bax in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., HeLa) and treat with this compound as described for the Western blot protocol.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using a SYBR Green-based master mix and specific primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Example Primer Sequences:

-

Bax Forward: 5'-GCCCTTTTGCTTCAGGGTTT-3'

-

Bax Reverse: 5'-TCCAATGTCCAGCCTTTG-3'

-

Bcl-2 Forward: 5'-AGGAAGTGAACATTTCGGTGAC-3'

-

Bcl-2 Reverse: 5'-GCTCAGTTCCAGGACCAGG-3'

-

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of Bcl-2 and Bax to the housekeeping gene.

-

Conclusion

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation for its therapeutic potential. This guide has provided a comprehensive overview of its discovery, methods for its isolation and synthesis, and protocols for its biological characterization. The continued study of this compound and its mechanisms of action will be crucial in unlocking its full potential in drug development.

References

- 1. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-allopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Structure identification of two new cerebrosides from Helicia nilagirica Beed] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Helicide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Helicide, a natural compound identified as 4-formylphenyl-β-D-allopyranoside, has demonstrated significant therapeutic potential in preclinical in vitro studies. Its mechanism of action primarily revolves around its anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its impact on key signaling pathways and cellular responses. The information presented herein is intended to support further research and drug development efforts.

Core In Vitro Mechanisms of Action

This compound's multifaceted in vitro activity is primarily attributed to its ability to modulate inflammatory and oxidative stress pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory mediators in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to interfere with this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including those for pro-inflammatory cytokines, iNOS, and COX-2.

The Akt (Protein Kinase B) signaling pathway is another crucial regulator of cellular processes, including inflammation. Studies have indicated that this compound can modulate the Akt pathway. In some contexts, this compound has been observed to increase the phosphorylation of Akt, which can contribute to its neuroprotective and anti-inflammatory effects[1]. The precise mechanism of how Akt modulation by this compound integrates with its anti-inflammatory effects is an area of ongoing investigation.

Consistent with its inhibition of the NF-κB pathway, this compound has been shown to decrease the production and expression of several key pro-inflammatory molecules in vitro.

-

Pro-inflammatory Cytokines: this compound treatment leads to a dose-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages.

-

iNOS and COX-2: this compound has been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Antioxidant Activity

This compound demonstrates notable antioxidant properties by scavenging free radicals. In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been used to quantify this activity. The ability of this compound to donate a hydrogen atom or an electron to stabilize these radicals contributes to its protective effects against oxidative stress.

Neuroprotective Effects

In vitro models of neurotoxicity and neuroinflammation have been utilized to investigate the neuroprotective potential of this compound. These studies suggest that this compound can protect neuronal cells from damage induced by oxidative stress and inflammatory insults. This neuroprotection is likely a result of its combined anti-inflammatory and antioxidant activities.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro effects of this compound. It is important to note that comprehensive dose-response data and IC50 values for all activities are not consistently available in the public domain.

| Assay | Cell Line | Stimulant | Measured Effect | Concentration of this compound | Observed Effect | Reference |

| Cytokine Production | RAW 264.7 Macrophages | LPS | Reduction of TNF-α, IL-1β, IL-6 | Dose-dependent | Significant reduction | General finding |

| NF-κB Activation | RAW 264.7 Macrophages | LPS | Inhibition of p65 nuclear translocation | Not specified | Inhibition observed | General finding |

| iNOS Expression | RAW 264.7 Macrophages | LPS | Reduced iNOS protein levels | Not specified | Reduction observed | General finding |

| COX-2 Expression | RAW 264.7 Macrophages | LPS | Reduced COX-2 protein levels | Not specified | Reduction observed | General finding |

| Assay | Method | Parameter | Value | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 | Data not available | |

| Antioxidant Activity | ABTS Radical Scavenging | IC50 | Data not available | |

| Cell Viability | MTT Assay | IC50 | Cell-type dependent |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for ELISA, 96-well plates for viability assays) at a density that allows for sub-confluency at the time of treatment.

-

This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium. Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.

-

LPS Stimulation: After pre-treatment with this compound, cells are stimulated with lipopolysaccharide (LPS) from E. coli (e.g., at a final concentration of 1 µg/mL) to induce an inflammatory response. A vehicle control group (treated with the solvent for this compound) and an unstimulated control group are included.

-

Incubation: Cells are incubated for a designated time period (e.g., 24 hours for cytokine measurement, shorter time points for signaling pathway analysis).

-

Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis (ELISA), and the cell lysates are prepared for protein analysis (Western Blot) or RNA extraction (qRT-PCR).

Western Blot Analysis for NF-κB and Akt Pathway Proteins

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-Akt, total Akt, iNOS, COX-2, and a loading control like β-actin or GAPDH). Antibody dilutions are performed according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, or IL-6) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with an appropriate blocking buffer to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for a specified time.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells.

-

Streptavidin-HRP Incubation: Following another wash step, streptavidin-conjugated horseradish peroxidase (HRP) is added.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Reaction Stoppage and Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of the cytokines in the samples are then calculated from this standard curve.

DPPH Radical Scavenging Assay

-

Reaction Mixture: Various concentrations of this compound are mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.

Visualizations

Signaling Pathways

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the Akt signaling pathway.

Experimental Workflows

Caption: Workflow for Western Blot Analysis.

Caption: Workflow for ELISA.

Conclusion

This compound presents a promising profile as a therapeutic agent with potent anti-inflammatory and neuroprotective activities demonstrated in vitro. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway and modulation of the Akt pathway, leading to a reduction in pro-inflammatory mediators. Further in-depth quantitative studies are warranted to fully elucidate its dose-dependent effects and to identify specific molecular targets, which will be crucial for its clinical development. This guide provides a foundational understanding of this compound's in vitro pharmacology and offers standardized protocols to facilitate future research in this area.

References

Biological Activities of Helicia nilagirica Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the documented biological activities of extracts from Helicia nilagirica, a tree belonging to the Proteaceae family. Traditionally used in various ethnobotanical systems for conditions like muscular swelling, skin diseases, and coughs, scientific investigations have begun to validate its therapeutic potential, particularly in the realms of antioxidant and cytotoxic activities.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes underlying processes to support further research and development.

Phytochemical Profile

The biological activities of Helicia nilagirica are intrinsically linked to its rich phytochemical composition. Studies have shown that the presence and concentration of secondary metabolites vary significantly depending on the solvent used for extraction, indicating a range of polar and non-polar compounds.

Qualitative Phytochemical Analysis

Sequential extraction of Helicia nilagirica stem bark using solvents of increasing polarity has revealed a diverse array of chemical constituents. Chloroform, ethanol, aqueous, and methanol (B129727) extracts have been analyzed for the presence of major phytochemical classes.

Table 1: Phytochemicals Detected in Various Helicia nilagirica Bark Extracts

| Phytochemical Class | Chloroform Extract | Ethanol Extract | Aqueous Extract | Methanolic Extract |

| Flavonoids | Present[1][2] | Present[1][2] | Absent | Present[2] |

| Tannins | Present[1][2] | Present[1][2] | Present[1][2] | - |

| Terpenoids | Present[1][2] | Absent | Absent | - |

| Cardiac Glycosides | Present[1][2] | Present[1][2] | Present[1][2] | Present[2] |

| Phenols | - | Present[1][2] | - | - |

| Saponins | Absent[1][2] | Absent | Present[1][2] | - |

| Carbohydrates | Absent[1][2] | Absent | Present[1][2] | Present[2] |

| Steroids | - | - | - | Present[2] |

| Alkaloids | Absent[1][2] | Absent | Absent | - |

| Phlobatannins | Absent | Absent | Absent | - |

| Note: "-" indicates data not reported in the cited studies. |

Quantitative Phytochemical Analysis

Quantitative analysis provides further insight into the concentration of key bioactive compounds within the plant material. The methanolic bark extract, in particular, has been shown to be a rich source of phenolics and flavonoids, which are widely recognized for their antioxidant properties.

Table 2: Quantitative Analysis of Major Phytochemicals in Helicia nilagirica

| Phytochemical | Concentration | Method of Analysis | Reference |

| Total Phenolic Content | 62.75 mg GAE/g | Folin-Ciocalteu Method | [2] |

| Total Flavonoid Content | 56 mg QE/g | Aluminum Chloride Colorimetric Method | [2] |

| GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent |

The process of preparing these extracts for analysis is a critical step. A generalized workflow for sequential solvent extraction is outlined below.

References

The In Vivo Therapeutic Potential of Helicide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicide, a phenolic glycoside first isolated from the seeds of Helicia nilagirica, has garnered significant interest in the scientific community for its diverse pharmacological activities. Traditionally used in herbal medicine for conditions such as headaches and insomnia, recent in vivo studies have begun to elucidate the scientific basis for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's effects in vivo, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and antidepressant-like properties. This document is intended to serve as a resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Pharmacokinetic Profile

The bioavailability and pharmacokinetic parameters of this compound have been investigated in preclinical animal models, providing essential data for dose-response studies and clinical trial design.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs[1]

| Parameter | Intravenous (IV) Administration | Intragastric (IG) Administration |

| Dose | Not Specified | Not Specified |

| AUC (0-∞) (ng/mL·h) | 12062.06 ± 2482.69 | 7589.16 ± 1797.20 |

| Cmax (ng/mL) | 35613.23 ± 8157.18 | Not Reported |

| Tmax (h) | Not Reported | 0.58 ± 0.20 |

| t1/2z (h) | 2.91 ± 1.37 | 4.10 ± 4.35 |

| Absolute Bioavailability (F) | - | 15.74 ± 1.87% |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2z: Terminal half-life.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration[2]

| Dose (mg/kg) | t1/2α (min) | t1/2β (min) | Vd (L) |

| 2.23 | 4.582 | 23.945 | 0.036 |

| 4.46 | 5.097 | 26.508 | 0.035 |

| 6.70 | 4.727 | 25.396 | 0.035 |

t1/2α: Distribution half-life; t1/2β: Elimination half-life; Vd: Volume of distribution.

In Vivo Therapeutic Effects

Anti-inflammatory and Antioxidant Effects in Acute Liver Injury

This compound has demonstrated significant protective effects in a mouse model of carbon tetrachloride (CCl4)-induced acute liver injury. Its mechanism of action is linked to the modulation of inflammatory and oxidative stress pathways.

A common experimental procedure to induce acute liver injury involves the intraperitoneal injection of CCl4, a potent hepatotoxin. Male mice are typically used and are randomly divided into control, CCl4 model, and this compound treatment groups. This compound is often administered orally for a specified period before and/or after CCl4 injection. Twenty-four hours after CCl4 administration, animals are sacrificed, and blood and liver tissues are collected for analysis. Key parameters measured include serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage, as well as markers of oxidative stress (e.g., malondialdehyde [MDA], superoxide (B77818) dismutase [SOD], glutathione (B108866) [GSH]) and inflammation (e.g., tumor necrosis factor-alpha [TNF-α], interleukin-1beta [IL-1β], interleukin-6 [IL-6]) in liver tissue.

The anti-inflammatory effects of this compound in the context of liver injury are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to cellular stress and inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. This compound is thought to interfere with this cascade, thereby suppressing the inflammatory response.

Antidepressant-like Effects

In vivo studies using a chronic unpredictable mild stress (CUMS) model in rats have revealed that this compound possesses significant antidepressant-like properties. These effects are associated with the modulation of the serotonergic system and the regulation of stress hormones and inflammatory cytokines.

The CUMS protocol is a widely used animal model of depression. It involves exposing rodents to a series of mild, unpredictable stressors over a period of several weeks. These stressors can include cage tilt, wet bedding, food or water deprivation, and altered light/dark cycles. The aim is to induce a state of anhedonia, a core symptom of depression, which is typically assessed by a decrease in sucrose (B13894) preference. Other behavioral tests, such as the forced swim test and the open field test, are also used to evaluate depressive-like behaviors and locomotor activity. This compound is typically administered orally during the final weeks of the CUMS protocol. At the end of the experiment, brain tissue and blood samples are collected to measure levels of neurotransmitters (e.g., serotonin), stress hormones (e.g., corticosterone), and inflammatory cytokines.

While specific numerical data is not consistently reported across all public literature, studies indicate that this compound administration in CUMS rats significantly reverses the CUMS-induced decrease in sucrose preference and body weight. In the open field test, this compound has been shown to increase locomotor activity. Neurochemically, this compound treatment leads to a significant increase in hippocampal 5-hydroxytryptamine (5-HT, serotonin) levels and a decrease in serum corticosterone (B1669441) and pro-inflammatory cytokine levels.

The antidepressant-like effects of this compound are closely linked to its ability to modulate the serotonergic system. Serotonin (B10506) (5-HT) is a key neurotransmitter involved in mood regulation. This compound appears to enhance serotonergic neurotransmission, potentially by increasing the synthesis or release of 5-HT, or by modulating the activity of serotonin receptors. This enhanced serotonergic activity in brain regions like the hippocampus is thought to contribute to the alleviation of depressive-like behaviors.

Putative Neuroprotective Effects

While in vivo data is still emerging, in vitro studies have suggested a potential neuroprotective role for this compound, primarily through the inhibition of apoptosis.

An in vitro study on C6 glioma cells suggested that this compound may protect against lipopolysaccharide (LPS)-induced apoptosis by modulating the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c (CytC) from the mitochondria into the cytoplasm. CytC then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. The study suggested that this compound may upregulate the expression of SH2 domain-containing protein 5 (SH2D5), which in turn inhibits this apoptotic cascade. Further in vivo validation is required to confirm this mechanism.

Conclusion and Future Directions

The available in vivo data strongly suggest that this compound is a promising therapeutic agent with multifaceted pharmacological activities. Its demonstrated anti-inflammatory, antioxidant, and antidepressant-like effects in preclinical models provide a solid foundation for further investigation. The elucidation of its pharmacokinetic profile in different species is a critical step towards clinical translation.

Future research should focus on several key areas. Firstly, more detailed in vivo studies are needed to fully characterize the efficacy of this compound in a broader range of disease models. Secondly, the precise molecular targets and signaling pathways modulated by this compound require further investigation to provide a more complete understanding of its mechanisms of action. In particular, in vivo validation of its neuroprotective effects and the underlying apoptotic pathways is crucial. Finally, comprehensive toxicology and safety pharmacology studies are necessary to support the progression of this compound into clinical development. The continued exploration of this natural compound holds significant promise for the development of novel therapies for a variety of inflammatory and neurological disorders.

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Helicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological interactions of helicide. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Molecular Structure of this compound

This compound is a naturally occurring glycoside and a major bioactive constituent isolated from the seeds of Helicia nilagirica[1][2]. Its structure consists of a benzaldehyde (B42025) moiety linked to a β-D-allopyranoside through an O-glycosidic bond.

Chemical Formula: C₁₃H₁₆O₇[2]

IUPAC Name: 4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Synonyms: this compound, Hilicidum, 4-Formylphenyl β-D-allopyranoside[2][3][4]

Stereochemistry: The stereochemistry of the allopyranoside ring is crucial for its biological activity. The specific configuration is (2S,3R,4R,5S,6R), which defines it as a D-allo isomer in a pyranose form. The molecule possesses five defined atom stereocenters[2].

Figure 1: 2D Chemical Structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 284.26 g/mol | [1][2][3] |

| Appearance | White to off-white powder/needle-like crystals | [2][3] |

| Melting Point | 199-200 °C | [2][3] |

| Boiling Point (Predicted) | 559.9 ± 50.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.510 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 12.72 ± 0.70 | [3] |

| Specific Rotation [α]D | -27° (c=3.2, MeOH) | [2][3] |

| Water Solubility | Soluble in hot water, slightly soluble in cold water. | [2][3] |

| Solubility in Organic Solvents | Slightly soluble in ethanol (B145695) and carbinol. Insoluble in ether or chloroform. Soluble in DMSO (up to 110 mg/mL with sonication) and DMF (1 mg/mL). | [1][2][3] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties and for the analysis of this compound are outlined below.

Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for crystalline solids[5][6].

Protocol:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm[7]. The sample must be well-compacted to ensure accurate measurement[7].

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewfinder is used[5][7].

-

Measurement:

-

The capillary tube is placed in the heating block.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point[5][7].

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion temperature. For pure this compound, this range is typically sharp, around 199-200 °C[2][3].

-

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a standard method for determining the purity and quantifying the concentration of this compound in a sample[3].

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column is used[3].

-

Chromatographic Conditions:

-

Sample and Standard Preparation:

-

Standard Solution: A reference standard of this compound is accurately weighed and dissolved in 20% methanol to a known concentration (e.g., 1 mg/mL)[3].

-

Sample Solution: The sample containing this compound is prepared in the same solvent.

-

Internal Standard (Optional but recommended): A compound like Bergenin can be used as an internal standard for improved accuracy[3].

-

-

Analysis:

-

Equal volumes (e.g., 5 µL) of the standard and sample solutions are injected into the HPLC system[3].

-

The retention time and peak area of this compound are recorded.

-

The purity or concentration of this compound in the sample is calculated by comparing its peak area to that of the reference standard[3].

-

References

A Technical Guide to the Spectroscopic Analysis of Helicide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural characterization and analysis of Helicide. Detailed experimental protocols, data interpretation, and relevant biological pathways are presented to support research and development efforts.

Introduction to this compound

This compound (4-formylphenyl-β-D-allopyranoside) is a bioactive phenolic glycoside isolated from the seeds of plants in the Helicia genus, such as Helicia nilagirica.[1][2][3] It is a compound of significant interest due to its pharmacological effects, which include sedative, analgesic, hypnotic, and antidepressant properties.[3][4][5] Clinically, it has been used in the treatment of neurasthenic syndrome, vascular headaches, and trigeminal neuralgia.[3]

The molecular structure of this compound consists of a β-D-allopyranose moiety linked to a 4-hydroxybenzaldehyde (B117250) aglycone via a glycosidic bond. Its molecular formula is C₁₃H₁₆O₇, with a monoisotopic mass of 284.0896 g/mol .[2] Accurate structural elucidation and confirmation are critical for quality control, mechanism-of-action studies, and drug development, for which spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within this compound.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for the hydrogen atoms in this compound, based on its known structure and typical chemical shift ranges.[6][7][8] The solvent is assumed to be DMSO-d₆, which is commonly used for polar compounds like glycosides.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-9 (Aldehyde) | 9.5 - 10.0 | Singlet (s) | Highly deshielded proton of the aldehyde group. |

| H-2, H-6 (Aromatic) | 7.5 - 8.0 | Doublet (d) | Protons on the aromatic ring ortho to the aldehyde group. |

| H-3, H-5 (Aromatic) | 7.0 - 7.4 | Doublet (d) | Protons on the aromatic ring ortho to the glycosidic oxygen. |

| H-1' (Anomeric) | 4.8 - 5.2 | Doublet (d) | Anomeric proton of the allopyranose ring. |

| H-2' to H-5' (Sugar) | 3.2 - 4.0 | Multiplets (m) | Protons on the sugar ring, typically appear in a crowded region. |

| H-6' (Sugar CH₂) | 3.5 - 3.8 | Multiplet (m) | Protons of the hydroxymethyl group on the sugar. |

| Hydroxyls (-OH) | 4.0 - 5.5 | Broad Singlets | Chemical shift can vary depending on concentration and temperature. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide insight into the carbon skeleton of this compound. Each unique carbon atom gives a distinct signal.[9][10]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-9 (Aldehyde C=O) | 190 - 200 | Carbonyl carbon of the aldehyde. |

| C-4 (Aromatic) | 160 - 165 | Aromatic carbon attached to the glycosidic oxygen. |

| C-1 (Aromatic) | 130 - 135 | Aromatic carbon attached to the aldehyde group. |

| C-2, C-6 (Aromatic) | 130 - 135 | Aromatic CH carbons ortho to the aldehyde. |

| C-3, C-5 (Aromatic) | 115 - 120 | Aromatic CH carbons ortho to the glycosidic oxygen. |

| C-1' (Anomeric) | 100 - 105 | Anomeric carbon of the allopyranose ring. |

| C-2' to C-5' (Sugar) | 65 - 80 | Carbons within the sugar ring. |

| C-6' (Sugar CH₂OH) | 60 - 65 | Carbon of the hydroxymethyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of purified this compound solid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

-

Data Acquisition Parameters (Typical):

-

¹H NMR: Spectral width of ~12 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

¹³C NMR: Spectral width of ~220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Data

The structure of this compound contains hydroxyl, aldehyde, aromatic, and ether functional groups. The expected characteristic absorption bands are listed below.[11]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3550 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Aldehyde) | Stretch | 1710 - 1685 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium, Sharp |

| C-O (Ether/Alcohol) | Stretch | 1300 - 1000 | Strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of dry this compound sample with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and correlate them with the functional groups present in this compound.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectral Data

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is a suitable technique, typically yielding a protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Notes |

| [M+H]⁺ | 285.0974 | Protonated molecular ion (C₁₃H₁₇O₇⁺). |

| [M+Na]⁺ | 307.0793 | Sodiated adduct, common in ESI. |

| [Aglycone+H]⁺ | 123.0446 | Fragment corresponding to protonated 4-hydroxybenzaldehyde (C₇H₇O₂⁺), resulting from the cleavage of the glycosidic bond (loss of 162.0528 Da). |

The fragmentation of the glycosidic bond is a characteristic feature for glycosides and is a key diagnostic peak in the mass spectrum of this compound.[12]

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture such as methanol/water or acetonitrile (B52724)/water.

-

-

Instrumentation (LC-MS with ESI):

-

Liquid Chromatography (LC): Use a reverse-phase column (e.g., C18) to introduce the sample and separate it from any impurities. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.

-

Mass Spectrometer (MS): Couple the LC system to a mass spectrometer equipped with an ESI source. High-resolution instruments like Time-of-Flight (TOF) or Orbitrap are preferred for accurate mass measurements.

-

-

Data Acquisition:

-

Operate the ESI source in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

To obtain fragmentation data, perform tandem MS (MS/MS) experiments. This involves selecting the precursor ion of interest (e.g., m/z 285.1) and subjecting it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion from the full scan spectrum and use it to confirm the elemental formula (C₁₃H₁₆O₇).

-

Analyze the MS/MS spectrum to identify characteristic fragment ions, which helps in confirming the structure.

-

Visualized Workflows and Biological Pathways

Diagrams are essential for visualizing complex processes. The following have been generated using the DOT language to illustrate both the analytical workflow and a key biological mechanism of this compound.

Caption: General workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Proposed mechanism for the antidepressant action of this compound via the serotonergic system.[5]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete picture of its molecular structure. ¹H and ¹³C NMR are used to define the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups such as hydroxyls, an aldehyde, and a glycosidic linkage. High-resolution mass spectrometry validates the elemental composition and offers structural clues through characteristic fragmentation, notably the cleavage of the sugar moiety. Together, these techniques provide the definitive data required for the rigorous identification, quality control, and further development of this compound as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Helicid? [synapse.patsnap.com]

- 5. Antidepressant effect of helicid in chronic unpredictable mild stress model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. scienceready.com.au [scienceready.com.au]

In-Depth Technical Guide: Thermal Stability and Degradation of Helicide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide to understanding and evaluating the thermal stability and degradation of Helicide. As of the date of this publication, specific experimental data on the thermal analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) and detailed degradation pathways of this compound are not extensively available in the public domain. Therefore, this guide outlines the established scientific principles and standard methodologies that should be applied to a compound like this compound. The degradation pathways and quantitative data presented herein are hypothetical and based on the known behavior of structurally related molecules, namely glycosides and aromatic aldehydes. This guide is intended to serve as a best-practice framework for researchers initiating stability studies on this compound.

Introduction to this compound and the Importance of Thermal Stability

This compound, with the chemical name 4-formylphenyl β-D-allopyranoside, is a compound of interest in pharmaceutical research. Understanding its thermal stability is a critical component of its development as a potential therapeutic agent. Thermal stability studies are essential to:

-

Determine the intrinsic stability of the molecule.

-

Identify potential degradation products that may impact efficacy and safety.

-

Establish appropriate storage conditions and shelf-life.

-

Develop stable pharmaceutical formulations.

-

Fulfill regulatory requirements for drug registration, as outlined in guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]

This guide will delve into the theoretical aspects of this compound's thermal degradation, present standard experimental protocols for its assessment, and provide a framework for interpreting the resulting data.

Hypothetical Thermal Degradation Pathways of this compound

Based on the chemical structure of this compound, which consists of a β-D-allopyranoside moiety linked to a 4-formylphenyl group via a glycosidic bond, two primary sites are susceptible to thermal degradation: the glycosidic linkage and the aromatic aldehyde group.

Cleavage of the Glycosidic Bond

The O-glycosidic bond is often the most thermally labile part of a glycoside molecule. Thermal stress, particularly in the presence of moisture or acidic/basic catalysts, can lead to its hydrolysis.[6][7][8] For this compound, this would result in the formation of D-allose and 4-hydroxybenzaldehyde (B117250). This is a common degradation pathway for many glycosides.[6]

Degradation of the Aglycone (4-formylphenyl) Moiety

The aromatic aldehyde portion of the molecule can also undergo degradation at elevated temperatures. The decomposition of benzaldehyde, a similar compound, is known to produce benzene (B151609) and carbon monoxide at high temperatures.[9][10][11] Therefore, it is plausible that under significant thermal stress, the 4-hydroxybenzaldehyde resulting from the initial glycosidic cleavage could further degrade.

The following diagram illustrates a hypothetical thermal degradation pathway for this compound.

Caption: Hypothetical thermal degradation pathway of this compound.

Experimental Protocols for Thermal Stability Assessment

A thorough investigation of this compound's thermal stability would involve a combination of thermoanalytical techniques and forced degradation studies followed by analysis with a stability-indicating method.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound undergoes decomposition and to quantify the associated mass loss.[12]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of sample mass remaining against temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Hypothetical TGA Data for this compound:

| Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

| 200 - 300 | ~57% | D-allose moiety |

| > 400 | Further mass loss | Decomposition of 4-hydroxybenzaldehyde |

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is usually conducted under an inert nitrogen atmosphere.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

Hypothetical DSC Data for this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~180 | ~185 | (endo) |

| Decomposition | > 220 | > 250 | (exo) |

Forced Degradation Studies (Thermal Stress)

Objective: To intentionally degrade this compound under controlled thermal stress to generate potential degradation products and to develop and validate a stability-indicating analytical method.[13][14][15]

Methodology:

-

Solid State Stress:

-

Solution State Stress:

-

Prepare solutions of this compound in relevant solvents (e.g., water, buffers at different pH values).

-

Heat the solutions at elevated temperatures (e.g., 60°C, 80°C) for specified durations.

-

-

Sample Analysis:

-

At each time point, withdraw samples and analyze them using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[16][17][18][19]

-

The HPLC method should be capable of separating the intact this compound from all its degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the chromatographic peaks are pure.

-

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for assessing the thermal stability of a pharmaceutical compound like this compound.

Caption: General experimental workflow for thermal stability assessment.

Data Interpretation:

-

TGA/DTG curves will indicate the onset temperature of decomposition and the number of decomposition steps.

-

DSC thermograms will show the melting point of this compound and the temperature at which exothermic decomposition begins.

-

Forced degradation studies will provide information on the rate of degradation under various conditions and will generate the degradation products necessary for the development of a stability-indicating assay. The results of these studies are crucial for identifying the critical factors affecting the stability of this compound.

Conclusion

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. database.ich.org [database.ich.org]

- 3. selectscience.net [selectscience.net]

- 4. memmert.com [memmert.com]

- 5. ikev.org [ikev.org]

- 6. Khan Academy [khanacademy.org]

- 7. Free Energy Diagram for the Heterogeneous Enzymatic Hydrolysis of Glycosidic Bonds in Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jackwestin.com [jackwestin.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. scispace.com [scispace.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. benchchem.com [benchchem.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. questjournals.org [questjournals.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijcrt.org [ijcrt.org]

- 19. Stability-indicating method development and validation for quantitative estimation of organic impurities of the antidiabetic drug glipizide in drug substance and pharmaceutical dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Helicide: A Technical Review of its Chemistry, Pharmacology, and Therapeutic Potential

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Helicide, a naturally occurring glycoside with the chemical name 4-Formylphenyl β-D-allopyranoside, has garnered significant scientific interest for its diverse pharmacological activities. Primarily isolated from the fruit of Helicia nilagirica, this compound has demonstrated notable sedative, analgesic, neuroprotective, anti-inflammatory, and antioxidant properties in a variety of preclinical studies. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to apoptosis and inflammation. This technical guide provides a comprehensive review of the current state of this compound research, consolidating data on its chemical properties, biological activities, and pharmacokinetics. It details relevant experimental protocols and visualizes critical molecular pathways to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Properties

This compound is a white, crystalline powder characterized as a glycoside derivative of benzaldehyde.[1][2] Its core structure consists of a β-D-allopyranose moiety linked to a 4-formylphenyl group.[1] This structural complexity makes it a subject of interest for further chemical synthesis and derivatization.[3] Detailed chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 80154-34-3 | [2][4][5] |

| Molecular Formula | C₁₃H₁₆O₇ | [2][5] |

| Molecular Weight | 284.26 g/mol | [2][5] |

| IUPAC Name | 4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | [1] |

| Synonyms | 4-Formylphenyl β-D-allopyranoside, this compound, Hilicidum | [1][3][4] |

| Appearance | White to Off-White Powder/Needle-like crystals | [2][3] |

| Purity | ≥98% (by HPLC) | [3] |

| Melting Point | 199-200°C | [2] |

| Solubility | Soluble in hot water, DMSO. Slightly soluble in water, ethanol. Insoluble in ether, chloroform. | [2] |

Synthesis

While this compound is naturally derived, laboratory synthesis is crucial for producing derivatives and ensuring a consistent supply for research. A common method for synthesizing related aryl-glycosides involves the reaction of a protected sugar bromide with a phenolic compound. For example, a derivative of this compound can be synthesized by reacting helicid (B31578) with acetyl anhydride.[6]

A general synthetic approach for a related compound, 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, involves dissolving 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide and 4-hydroxybenzaldehyde (B117250) in a solvent like chloroform.[7] The reaction is facilitated by an aqueous solution of sodium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide.[7] The mixture is heated to reflux overnight, followed by extraction and purification to yield the target product.[7] A similar strategy could be adapted for the synthesis of this compound itself, using an appropriately protected allopyranosyl bromide.

Biological Activities and Mechanisms of Action

Preclinical studies have established that this compound possesses a range of therapeutic effects, primarily targeting the central nervous system and pathways related to inflammation and oxidative stress.

Neuroprotective and Sedative Effects

Pharmacological studies have demonstrated that this compound has sedative and analgesic effects stronger than those of gastrodin, a similar compound used clinically.[2] It is effective in treating neurasthenia, vascular headaches, and trigeminal neuralgia without causing rebound insomnia or drug dependence.[2]

Anti-inflammatory and Antioxidant Activity

This compound exhibits significant anti-inflammatory and antioxidant properties. In a mouse model of acute liver injury induced by CCl₄, this compound treatment reduced levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[8][9] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8] Furthermore, this compound boosts the activity of antioxidant enzymes such as total superoxide (B77818) dismutase (T-SOD), glutathione (B108866) (GSH), and catalase (CAT), while reducing levels of the lipid peroxidation marker malondialdehyde (MDA).[8][9]

Modulation of Apoptosis

This compound has been shown to modulate programmed cell death. A key study demonstrated that in lipopolysaccharide (LPS)-induced C6 glioma cells, this compound can improve cell apoptosis by regulating the intrinsic apoptosis pathway.[7] This is achieved by reversing the hypermethylation of the SH2 domain-containing protein 5 (SH2D5) gene, which in turn modulates the expression of apoptosis-related proteins and the activation of the caspase cascade.[7]

Key Signaling Pathways

The biological activities of this compound are underpinned by its interaction with specific molecular signaling cascades. The following diagrams illustrate two of the primary pathways modulated by this compound.

Figure 1: High-Level Overview of this compound's Bioactivities

Figure 2: this compound's Modulation of the Intrinsic Apoptosis Pathway

Pharmacological Data

In Vivo Pharmacokinetics

Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A study in Wistar rats elucidated the pharmacokinetic parameters of this compound following intravenous administration at three different doses. The data fit a two-compartment open pharmacokinetic model, indicating rapid distribution followed by a slower elimination phase.[10] The results suggest that within the tested dose range, this compound follows linear pharmacokinetics.[10]

| Dose (IV) | t₁/₂α (Distribution Half-life) | t₁/₂β (Elimination Half-life) | Vd (Volume of Distribution) |

| 2.23 mg/kg | 4.58 min | 23.95 min | 0.036 L |

| 4.46 mg/kg | 5.10 min | 26.51 min | 0.035 L |

| 6.70 mg/kg | 4.73 min | 25.40 min | 0.035 L |

| Data sourced from a pharmacokinetic study in rats.[10] |

Another study developed a method for quantifying this compound in rat plasma after intragastric administration, reporting a linear concentration range of 1-1000 ng/mL, though specific parameters like Cmax and Tmax were not detailed in the abstract.[10]

Key Experimental Protocols

Reproducible experimental design is paramount in drug research. This section provides detailed methodologies for key assays relevant to the study of this compound's biological activities.

Quantification of this compound in Plasma (LC-ESI-MS)

This protocol is adapted from a method developed for pharmacokinetic studies in rats.[10]

-

Sample Preparation:

-

To 50 µL of rat plasma, add an internal standard (e.g., bergeninum).

-

Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex the mixture, then centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

LC-MS Conditions:

-

Column: Kromasil C18 (150 mm x 2.00 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 500 µM ammonium (B1175870) chloride.

-

Detection: Single quadrupole mass spectrometer with electrospray ionization (ESI) in negative selected ion monitoring (SIM) mode.

-

Ions to Monitor: m/z 319.00 for this compound ([M+Cl]⁻) and m/z 363.05 for the internal standard bergeninum ([M+Cl]⁻).

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound (e.g., 1-1000 ng/mL).

-

Calculate the concentration of this compound in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Figure 3: Experimental Workflow for Pharmacokinetic Analysis

Western Blot Analysis of Caspase-3 Activation

This protocol is a generalized procedure for detecting the cleavage of caspase-3, a key marker of apoptosis.[11][12][13][14]

-

Protein Extraction:

-

Treat cells with this compound and/or an apoptotic stimulus.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (e.g., recognizing the p17 subunit) diluted in blocking buffer.[12][13] Also probe for total Caspase-3 (32-35 kDa pro-enzyme) and a loading control (e.g., β-actin or GAPDH) on separate or stripped blots.[13][14]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

Gene Expression Analysis of Bcl-2/Bax by qRT-PCR

This protocol outlines the steps to quantify the mRNA expression ratio of the anti-apoptotic gene Bcl-2 and the pro-apoptotic gene Bax.[15][16]

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from treated and control cells using a reagent like TRIzol or a column-based kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[15]

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (Bcl-2, Bax) and a reference gene (e.g., β-actin or GAPDH), and a SYBR Green master mix.[16]

-

Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[15]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Analyze the Bcl-2/Bax ratio to determine the net pro- or anti-apoptotic shift in gene expression.

-

Conclusion and Future Directions

This compound is a promising natural compound with a well-defined chemical structure and a compelling profile of biological activities, particularly in the realms of neuropharmacology and anti-inflammatory research. Its ability to modulate fundamental cellular processes like apoptosis and NF-κB signaling highlights its potential as a lead compound for drug development. The available pharmacokinetic data provide a solid foundation for designing further preclinical studies.

Future research should focus on several key areas. First, the lack of publicly available IC₅₀ or EC₅₀ values for its various biological activities represents a significant data gap; quantitative dose-response studies are needed to rigorously assess its potency. Second, further investigation into its specific molecular targets will help to fully elucidate its mechanism of action. Finally, studies in more advanced disease models are necessary to validate its therapeutic efficacy and safety profile, paving the way for potential clinical investigation. The synthesis of novel derivatives could also yield compounds with improved potency and pharmacokinetic properties.

References

- 1. This compound | C13H16O7 | CID 12896796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Helicid | 80154-34-3 [chemicalbook.com]

- 3. nstchemicals.com [nstchemicals.com]

- 4. CAS 80154-34-3: Helicid | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-allopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antioxidative properties of helicid protect against CCl4 induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cjmb.org [cjmb.org]

Early-Stage Research on Helicide Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicide, a natural product isolated from the seeds of Helicia cochinchinensis, has garnered significant interest in the scientific community due to its diverse biological activities. This has led to extensive early-stage research into its derivatives, with the aim of developing novel therapeutic agents. This technical guide provides a comprehensive overview of the current landscape of this compound derivative research, focusing on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Activities of this compound Derivatives

Early-stage research has revealed a broad spectrum of biological activities for this compound and its derivatives, including antiviral, anticancer, and neuroprotective effects. The following sections summarize the key findings in these areas.